molecular formula C10H16N5O+ B15073429 (2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol

(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol

Cat. No.: B15073429
M. Wt: 222.27 g/mol
InChI Key: XXFACTAYGKKOQB-ZETCQYMHSA-O
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Description

The compound “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” is a complex organic molecule that belongs to the class of purine derivatives These compounds are known for their significant roles in various biological processes, including cellular metabolism and signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a suitable alkylating agent under basic conditions. The reaction may proceed through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, purine derivatives are often studied for their roles in cellular processes. This compound may be investigated for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.

Medicine

Medically, purine derivatives have been explored for their therapeutic potential. This compound could be studied for its potential as an antiviral, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties could be leveraged to create innovative products and solutions.

Mechanism of Action

The mechanism of action of “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological roles.

    Caffeine: A well-known stimulant with a purine-based structure.

Uniqueness

The uniqueness of “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” lies in its specific structural configuration and functional groups. These features may confer distinct biological activities and chemical reactivity, setting it apart from other purine derivatives.

Properties

Molecular Formula

C10H16N5O+

Molecular Weight

222.27 g/mol

IUPAC Name

(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol

InChI

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)/p+1/t7-/m0/s1

InChI Key

XXFACTAYGKKOQB-ZETCQYMHSA-O

Isomeric SMILES

C[C@@H](CCNC1=C2C(=NC=[NH+]1)N=CN2)CO

Canonical SMILES

CC(CCNC1=C2C(=NC=[NH+]1)N=CN2)CO

Origin of Product

United States

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